4-(hydrazinylmethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride
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Overview
Description
4-(hydrazinylmethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride is a complex organic compound. It is characterized by the presence of a benzoic acid core substituted with hydroxy and methoxy groups, and an ester linkage to a butyl chain terminated with an aminoiminomethyl group. The hydrochloride salt form enhances its solubility in water, making it useful in various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester, hydrochloride (1:1) typically involves multiple steps:
Esterification: The initial step involves the esterification of 4-hydroxy-3,5-dimethoxybenzoic acid with butanol under acidic conditions to form the butyl ester.
Amination: The ester is then reacted with an aminoiminomethylating agent, such as guanidine, under basic conditions to introduce the aminoiminomethyl group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors for esterification and amination steps, and crystallization techniques for the purification of the final hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy and methoxy groups on the benzoic acid ring can undergo oxidation reactions, potentially forming quinones.
Reduction: The ester and aminoiminomethyl groups can be reduced under appropriate conditions, leading to the formation of alcohols and amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
4-(hydrazinylmethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of benzoic acid, 4-hydroxy-3,5-dimethoxy-, 4-[(aminoiminomethyl)amino]butyl ester, hydrochloride (1:1) involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the aminoiminomethyl group can interact with nucleophilic sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Syringic Acid: 4-hydroxy-3,5-dimethoxybenzoic acid, similar in structure but lacks the ester and aminoiminomethyl groups.
Vanillic Acid: 4-hydroxy-3-methoxybenzoic acid, similar but with only one methoxy group.
Gallic Acid: 3,4,5-trihydroxybenzoic acid, similar but with three hydroxy groups and no methoxy groups.
Uniqueness
4-(hydrazinylmethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydroxy and methoxy groups, along with the ester and aminoiminomethyl functionalities, allows for a wide range of chemical transformations and interactions with biological targets.
Properties
IUPAC Name |
4-(hydrazinylmethylideneamino)butyl 4-hydroxy-3,5-dimethoxybenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5.ClH/c1-20-11-7-10(8-12(21-2)13(11)18)14(19)22-6-4-3-5-16-9-17-15;/h7-9,18H,3-6,15H2,1-2H3,(H,16,17);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPNUHXAWYGTGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C(=O)OCCCCN=CNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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